3-(o-(Dimethylamino)phenoxy)-1,2-propanediol
Description
Properties
CAS No. |
104177-41-5 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-[2-(dimethylamino)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C11H17NO3/c1-12(2)10-5-3-4-6-11(10)15-8-9(14)7-13/h3-6,9,13-14H,7-8H2,1-2H3 |
InChI Key |
XVHFBXXAWYWZBO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1OCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-(Dimethylamino)phenoxy)-1,2-propanediol typically involves the reaction of dimethylamine with resorcinol to obtain 3-(N,N-dimethylamino)phenol . This intermediate is then reacted with epichlorohydrin under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(o-(Dimethylamino)phenoxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of phenoxy derivatives.
Scientific Research Applications
3-(o-(Dimethylamino)phenoxy)-1,2-propanediol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(o-(Dimethylamino)phenoxy)-1,2-propanediol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and ER Binding Affinities
The table below compares key structural and functional differences between 3-(o-(dimethylamino)phenoxy)-1,2-propanediol and related compounds:
*Relative to estradiol (100%).
†Varies between parent compound (0.6%) and metabolite (31%).
‡Dose-dependent activity observed in DMBA-induced mammary tumors .
§Guaifenesin lacks antiestrogenic activity due to structural simplicity .
Mechanistic and Pharmacological Differences
- ER Interaction Dynamics: 3-(o-(Dimethylamino)phenoxy)-1,2-propanediol and U23,469 exhibit prolonged nuclear ER retention (>90% of ER localized in the nucleus), which disrupts estrogen-responsive gene transcription . In contrast, CI628 shows partial nuclear retention but induces rapid ER "processing" (degradation), reducing total ER levels by ~50% . Demethylated metabolites (U23,469M, CI628M) exhibit higher ER binding affinity (31% and 113%, respectively) but retain similar antitumor efficacy in vivo due to metabolic interconversion .
- Antitumor Efficacy: U23,469 and its derivatives achieve >90% regression of dimethylbenz(a)anthracene (DMBA)-induced mammary tumors at 250 µg/day, comparable to ovariectomy . 3-(o-(Dimethylamino)phenoxy)-1,2-propanediol shows dose-dependent activity, with 25–100 µg/day suppressing tumor growth via ER modulation and prolactin receptor downregulation .
Toxicity and Selectivity :
Comparative Metabolic and Industrial Relevance
Metabolism :
- Industrial Applications: While 3-(o-(Dimethylamino)phenoxy)-1,2-propanediol is restricted to pharmaceutical research, its backbone (1,2-propanediol) has broad industrial applications, including as a solvent, antifreeze, and heat transfer fluid .
Research Findings and Clinical Implications
- Antiestrogen Resistance : Some DMBA-induced tumors develop resistance to antiestrogens, correlating with persistent nuclear ER localization and reduced prolactin receptor levels .
- Palliative Potential: High-affinity antiestrogens like U23,469M may offer palliative benefits for ER-positive, ovarian-unresponsive cancers due to sustained ER antagonism .
Biological Activity
3-(o-(Dimethylamino)phenoxy)-1,2-propanediol is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological activity, including relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 3-(o-(Dimethylamino)phenoxy)-1,2-propanediol
- Molecular Formula : C11H17NO3
- CAS Number : 3025572
Antimicrobial Properties
Research has indicated that 3-(o-(Dimethylamino)phenoxy)-1,2-propanediol exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness similar to or exceeding that of established antibiotics.
Table 1: Antimicrobial Activity of 3-(o-(Dimethylamino)phenoxy)-1,2-propanediol
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison to Control |
|---|---|---|
| Staphylococcus aureus | 4 µg/mL | Comparable to chloramphenicol |
| Pseudomonas aeruginosa | 2 µg/mL | Superior to norfloxacin |
| Escherichia coli | 8 µg/mL | Comparable to tetracycline |
These results suggest that the compound's structural features contribute to its ability to inhibit bacterial growth effectively.
Anticancer Activity
In addition to its antimicrobial properties, studies have explored the anticancer potential of 3-(o-(Dimethylamino)phenoxy)-1,2-propanediol. Preliminary findings indicate that it may induce apoptosis in cancer cell lines.
Case Study: Apoptosis Induction in Cancer Cells
A study investigated the effects of the compound on human breast cancer cells (MCF-7). The results showed:
- Cell Viability : A reduction in cell viability by approximately 50% at a concentration of 10 µM after 24 hours.
- Mechanism : The compound was found to activate caspase pathways, leading to programmed cell death.
The biological activity of 3-(o-(Dimethylamino)phenoxy)-1,2-propanediol can be attributed to its interaction with cellular targets. The dimethylamino group is believed to enhance membrane permeability, facilitating the compound's entry into cells and enhancing its efficacy against pathogens and cancer cells alike.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
